Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes.
Synthetic Routes and Reaction Conditions:
Gewald Synthesis: This method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to form 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This intermediate can be further reacted to synthesize various heterocyclic derivatives, including pyrimidine derivatives.
Microwave-Induced Condensation: This method involves the reaction of 2-thiopheneethylamine with iminodiacetic acid under microwave irradiation to form piperazine-2,6-dione derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.
Substitution: Thiophene derivatives can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are employed.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate, have been studied extensively for their potential biological activities .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biological pathways due to their diverse pharmacological properties .
Pharmacokinetics
The bioavailability of thiophene derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects due to their interaction with different targets and pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiophene derivatives .
Scientific Research Applications
Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential therapeutic properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.
Material Science: These compounds are used in the development of advanced materials with unique electronic and optical properties.
Industrial Applications: Thiophene derivatives are employed in the synthesis of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
2-Thiopheneethylamine
Substituted Thiophenes (e.g., 2-methylthiophene, 3-methylthiophene)
Thiophene-2-carboxylic acid derivatives
Thiophene-2-carboxamide derivatives
This comprehensive overview highlights the significance of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in various fields.
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Properties
IUPAC Name |
ethyl 6-(thiophen-2-ylmethyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-7-9(13-8-14-11)6-10-4-3-5-17-10/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAUDIUTDNRILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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